2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]
Overview
Description
2,2’,7,7’-Tetranitro-9,9’-spirobi[fluorene] is a chemical compound with the molecular formula C25H12N4O8 and a molecular weight of 496.38 g/mol . It is known for its unique spirobifluorene structure, which consists of two fluorene units connected through a spiro linkage at the 9-position. This compound is characterized by the presence of four nitro groups at the 2, 2’, 7, and 7’ positions, making it highly nitrated and potentially useful in various applications.
Preparation Methods
The synthesis of 2,2’,7,7’-tetranitro-9,9’-spirobi[fluorene] typically involves the nitration of 9,9’-spirobi[fluorene]. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro groups at the desired positions . The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product. Industrial production methods may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,2’,7,7’-Tetranitro-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2,2’,7,7’-Tetranitro-9,9’-spirobi[fluorene] has several scientific research applications, including:
Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties and stability.
Materials Science: The compound is utilized in the development of high-performance materials with specific optical and electronic characteristics.
Chemical Sensors: Its nitro groups make it suitable for use in chemical sensors for detecting various analytes through colorimetric or fluorescence changes.
Mechanism of Action
The mechanism of action of 2,2’,7,7’-tetranitro-9,9’-spirobi[fluorene] is primarily related to its electronic structure and the presence of nitro groups. The nitro groups are electron-withdrawing, which affects the compound’s electronic properties and reactivity. In optoelectronic applications, the spirobifluorene core provides a rigid and stable framework that enhances the performance and stability of the devices . The nitro groups can also participate in redox reactions, making the compound useful in sensing applications.
Comparison with Similar Compounds
2,2’,7,7’-Tetranitro-9,9’-spirobi[fluorene] can be compared with other spirobifluorene derivatives, such as:
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: This compound has bromine atoms instead of nitro groups and is used in the synthesis of semiconducting materials for OLEDs and perovskite solar cells.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobi[fluorene]:
The uniqueness of 2,2’,7,7’-tetranitro-9,9’-spirobi[fluorene] lies in its highly nitrated structure, which imparts distinct electronic properties and reactivity compared to its brominated or aminated counterparts.
Properties
IUPAC Name |
2,2',7,7'-tetranitro-9,9'-spirobi[fluorene] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H12N4O8/c30-26(31)13-1-5-17-18-6-2-14(27(32)33)10-22(18)25(21(17)9-13)23-11-15(28(34)35)3-7-19(23)20-8-4-16(29(36)37)12-24(20)25/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAAGKAMRLHKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3(C4=C2C=CC(=C4)[N+](=O)[O-])C5=C(C=CC(=C5)[N+](=O)[O-])C6=C3C=C(C=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H12N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10810970 | |
Record name | 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10810970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622011-36-3 | |
Record name | 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10810970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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